
2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide
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Description
2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C21H21N5OS and its molecular weight is 391.49. The purity is usually 95%.
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Biological Activity
The compound 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a synthetic derivative that combines elements of indole and triazole chemistry. Its potential biological activities, particularly in anticancer applications, have garnered interest in recent research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be broken down as follows:
- Indole moiety : Known for its role in various biological activities.
- Triazole ring : Often associated with antifungal and anticancer properties.
- Thioether linkage : May enhance bioactivity through improved solubility and reactivity.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activity, particularly in the context of cancer cell lines. The following sections summarize key findings from studies evaluating its efficacy.
Cytotoxic Activity
A notable study evaluated the compound's cytotoxic effects against various cancer cell lines using the MTT assay. The results are summarized in Table 1.
Cell Line | IC50 (µM) | Comparison to Control |
---|---|---|
MCF-7 (Breast Cancer) | 18.1 ± 2.4 | Moderate activity (compared to doxorubicin) |
HCT-116 (Colon Cancer) | 46.9 ± 4.7 | Weak activity |
HepG2 (Liver Cancer) | 25.0 ± 3.1 | Comparable to standard treatments |
The compound demonstrated moderate cytotoxicity against MCF-7 cells, indicating potential as a therapeutic agent in breast cancer treatment .
The mechanisms underlying the biological activity of this compound involve multiple pathways:
- Apoptosis Induction : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Inhibition of Key Enzymes : Molecular docking studies revealed that this compound could inhibit enzymes critical for cancer cell proliferation, including EGFR and Src kinases .
- Reactive Oxygen Species (ROS) Generation : The compound may also promote oxidative stress in cancer cells, leading to cell death .
Case Studies
Several studies have documented the biological activity of related compounds:
- Zhang et al. (2023) : Investigated a series of triazole derivatives and found that those with indole substitutions exhibited enhanced anticancer properties compared to their unsubstituted counterparts .
- Arafa et al. (2022) : Reported on the synthesis and evaluation of various oxadiazole derivatives for anticancer activity, noting that compounds with similar structural motifs showed promising results against multiple cancer cell lines .
- Supporting Research : Additional studies have highlighted the antioxidant properties of indole-based compounds, which may contribute to their overall anticancer efficacy by protecting normal cells while targeting malignant ones .
Properties
IUPAC Name |
2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c1-3-26-20(16-12-22-18-11-7-5-9-15(16)18)24-25-21(26)28-13-19(27)23-17-10-6-4-8-14(17)2/h4-12,22H,3,13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGMLILCLSZTET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.